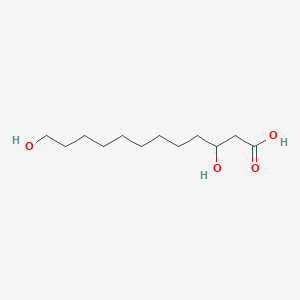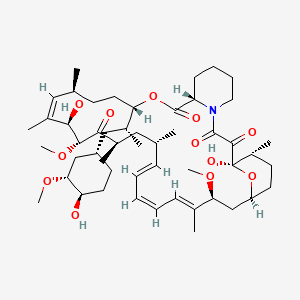
Alendronate(1-)
概要
説明
Alendronate(1-) is a nitrogen-containing bisphosphonate that is widely used in the treatment of bone diseases such as osteoporosis and Paget’s disease. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .
準備方法
Synthetic Routes and Reaction Conditions: Alendronate sodium can be synthesized by sequentially adding 4-aminobutyric acid, phosphorous acid, and an ionic liquid in a reaction kettle. Phosphorus trichloride is then added while heating to 60-65°C, and the temperature is controlled to be 55-65°C for the reaction. The product is refined to obtain white crystalline powder alendronate sodium trihydrate .
Industrial Production Methods: In industrial settings, alendronate sodium is often prepared using hydrophilic interaction liquid chromatography coupled with a charged aerosol detector. This method is particularly useful due to the high polarity and absence of chromophoric groups in alendronate sodium .
化学反応の分析
Types of Reactions: Alendronate(1-) primarily undergoes substitution reactions due to its bisphosphonate structure. It does not typically undergo oxidation or reduction reactions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of alendronate(1-) include phosphorus trichloride, phosphorous acid, and various ionic liquids. The reactions are typically carried out at controlled temperatures ranging from 55-65°C .
Major Products Formed: The major product formed from the reactions involving alendronate(1-) is alendronate sodium trihydrate, which is used in various pharmaceutical formulations .
科学的研究の応用
Chemistry: In chemistry, alendronate(1-) is used as a reagent in the synthesis of other bisphosphonates and related compounds. It is also used in studies involving bone mineralization and resorption .
Biology: In biological research, alendronate(1-) is used to study the mechanisms of bone resorption and the effects of bisphosphonates on osteoclasts. It is also used in the development of new treatments for bone diseases .
Medicine: Medically, alendronate(1-) is used to treat osteoporosis, Paget’s disease, and other conditions involving bone loss. It is often administered orally and is known to increase bone mineral density and reduce the risk of fractures .
Industry: In the pharmaceutical industry, alendronate(1-) is used in the formulation of various drugs aimed at treating bone diseases. It is also used in the development of new drug delivery systems, such as lipid particles and microneedle arrays .
作用機序
Alendronate(1-) works by binding to bone hydroxyapatite. When bone resorption occurs, the local acidification releases alendronate, which is then taken up by osteoclasts through fluid-phase endocytosis. This inhibits osteoclast-mediated bone resorption, leading to an increase in bone mineral density .
類似化合物との比較
Similar Compounds:
- Zoledronate
- Pamidronate
- Etidronate
- Risedronate
Comparison: Alendronate(1-) is unique among bisphosphonates due to its high affinity for bone hydroxyapatite and its potent inhibition of osteoclast-mediated bone resorption. Compared to other bisphosphonates like zoledronate and pamidronate, alendronate(1-) has a longer half-life and is more effective in increasing bone mineral density .
特性
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO7P2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)




![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)
![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)

![4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B1258609.png)
![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)
![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)
